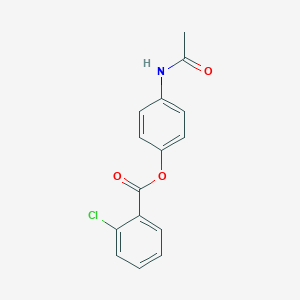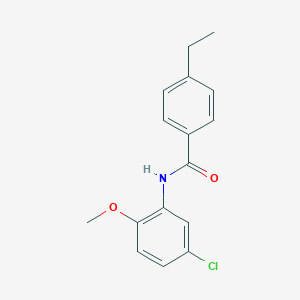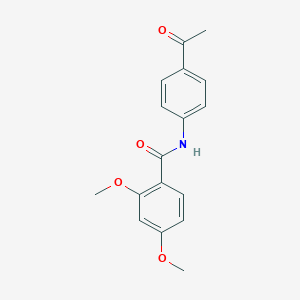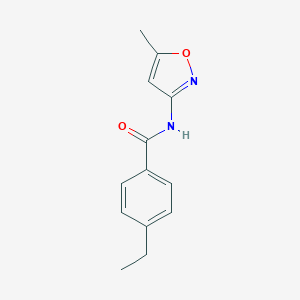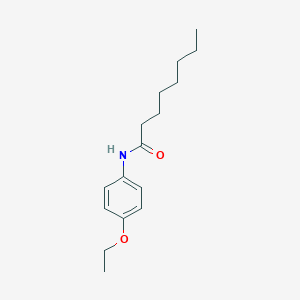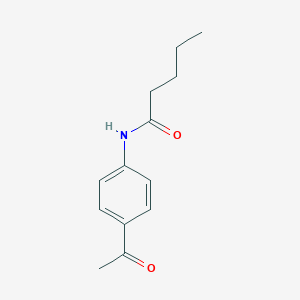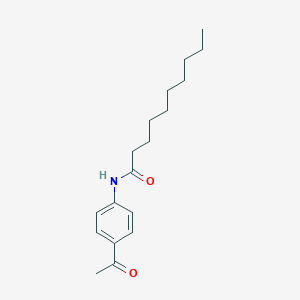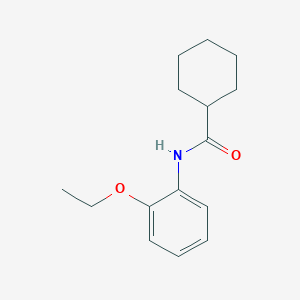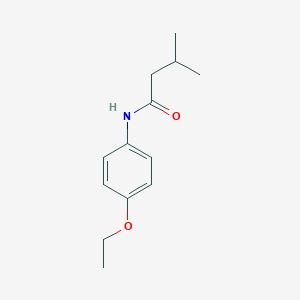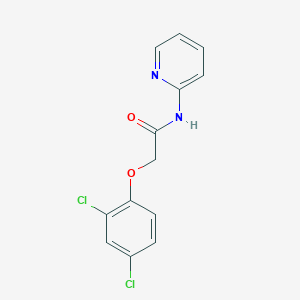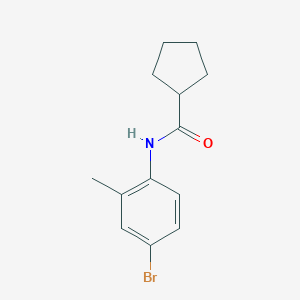
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide, also known as Br-MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have high affinity and selectivity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory formation, and neuroprotection. N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide has been used as a tool compound to elucidate the role of the sigma-1 receptor in these processes and to identify potential therapeutic targets for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Wirkmechanismus
The mechanism of action of N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various signaling pathways and the regulation of cellular processes. The sigma-1 receptor is known to interact with various ion channels, enzymes, and other proteins, and its activation by N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide can lead to the modulation of calcium signaling, protein phosphorylation, and gene expression. These effects can ultimately result in the regulation of neuronal excitability, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects:
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein phosphorylation, and the induction of neuroprotective pathways. It has also been shown to have analgesic effects in animal models of neuropathic pain and to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be mediated by the activation of the sigma-1 receptor and the modulation of various downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide has several advantages for use in lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its ease of synthesis, and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide, including the development of more potent and selective sigma-1 receptor ligands, the identification of novel therapeutic targets for the treatment of neurological disorders, and the investigation of the potential role of the sigma-1 receptor in other physiological processes, such as immune function and cancer. Additionally, the development of new methods for the delivery of N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide to the central nervous system could facilitate its use as a therapeutic agent for the treatment of neurological disorders.
Synthesemethoden
N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide can be synthesized through a multistep process, starting with the reaction between 4-bromo-2-methylphenol and cyclopentanone, followed by the conversion of the resulting intermediate to N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide through the addition of a carboxylic acid and a coupling reagent. The synthesis of N-(4-Bromo-2-methylphenyl)cyclopentanecarboxamide is relatively straightforward and can be achieved using standard laboratory techniques.
Eigenschaften
Molekularformel |
C13H16BrNO |
|---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H16BrNO/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
KBOIPVVQNNHOGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCCC2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



